3-Hydroxymethyl Mefenamic Acid
Overview
Description
3-Hydroxymethyl Mefenamic Acid is a metabolite of Mefenamic Acid, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat mild to moderate pain and inflammation. This compound is characterized by the presence of a hydroxymethyl group attached to the third position of the Mefenamic Acid molecule, enhancing its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Mefenamic Acid typically involves the hydroxylation of Mefenamic Acid. This process can be achieved through various methods, including chemical and enzymatic hydroxylation. One common approach is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst to introduce the hydroxymethyl group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation reactions under controlled conditions. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the hydroxylation process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxymethyl Mefenamic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to convert the hydroxymethyl group into a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Carboxymethyl Mefenamic Acid
Reduction: 3-Methyl Mefenamic Acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxymethyl Mefenamic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Mefenamic Acid metabolites.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic effects and its role in drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl Mefenamic Acid involves its interaction with cyclooxygenase (COX) enzymes, similar to its parent compound, Mefenamic Acid. By inhibiting COX-1 and COX-2 enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to the alleviation of pain and inflammation .
Comparison with Similar Compounds
Mefenamic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
3-Carboxymethyl Mefenamic Acid: An oxidized derivative with similar pharmacological effects.
3-Methyl Mefenamic Acid: A reduced derivative with distinct pharmacokinetic properties.
Uniqueness: 3-Hydroxymethyl Mefenamic Acid is unique due to the presence of the hydroxymethyl group, which enhances its solubility and potentially alters its pharmacokinetic profile. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its parent compound and other derivatives .
Properties
IUPAC Name |
2-[3-(hydroxymethyl)-2-methylanilino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-11(9-17)5-4-8-13(10)16-14-7-3-2-6-12(14)15(18)19/h2-8,16-17H,9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONJEHEDCBRMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346261 | |
Record name | 3-Hydroxymethyl Mefenamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-20-4 | |
Record name | 3-Hydroxymethyl mefenamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxymethyl Mefenamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYMETHYL MEFENAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L4T2779IX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Hydroxymethyl Mefenamic Acid in relation to Mefenamic Acid?
A1: this compound is a key metabolite of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). [] This means that after Mefenamic Acid is ingested, the body metabolizes it, and this compound is one of the resulting compounds. Understanding the presence and levels of metabolites like this compound is crucial when studying the pharmacokinetics of Mefenamic Acid, as it provides insights into how the drug is processed within the body. []
Q2: How is this compound detected in biological samples?
A2: The research highlights the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a sensitive and specific technique to detect this compound in biological samples. [] This method enables the separation and quantification of this compound even in complex mixtures like plasma. The research emphasizes the importance of considering potential interferences, such as hemolysis, which can impact accurate drug and metabolite measurement in plasma samples. []
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